CID 50911035 CID 50911035
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884782
InChI: InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3
SMILES:
Molecular Formula: C5H8BN2
Molecular Weight: 106.94 g/mol

CID 50911035

CAS No.:

Cat. No.: VC15884782

Molecular Formula: C5H8BN2

Molecular Weight: 106.94 g/mol

* For research use only. Not for human or veterinary use.

CID 50911035 -

Specification

Molecular Formula C5H8BN2
Molecular Weight 106.94 g/mol
Standard InChI InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3
Standard InChI Key NSKJUWHWZGAYKY-UHFFFAOYSA-N
Canonical SMILES [B]=C1N(C=CN1C)C

Introduction

Challenges in Identifying CID 50911035

Database Discrepancies

Structural and Functional Analog Analysis

Comparative Molecular Features

While CID 50911035 remains uncharacterized, examining neighboring CIDs provides insight into potential properties:

PropertyCID 50999462 (C₁₅H₁₉FeNO₂)CID 50931359 (C₁₂H₃₀Pb₂)CID-2858522 (C₂₈H₃₉N₃O₃)
Molecular Weight301.16 g/mol 590 g/mol 465.63 g/mol
Key ElementsIron, Oxygen, NitrogenLeadNitrogen, Oxygen
BioactivityUnspecified (Coordination complex)Organolead compoundProtein kinase C inhibitor

Predictive Modeling Strategies

For unregistered CIDs, computational methods like QSAR (Quantitative Structure-Activity Relationship) can estimate properties. Applying these to CID 50911035 would require:

  • SMILES Reconstruction: Inferring connectivity from adjacent CIDs (e.g., metal-organic frameworks in CID 50999462 ).

  • Docking Simulations: Predicting binding affinities against biological targets, as demonstrated for CID-2858522’s PKC inhibition .

Future Research Directions

Synthesis Pathways

Hypothetical routes could leverage:

  • Grignard Reactions: For organometallic analogs.

  • Cross-Coupling Catalysis: To assemble complex organic backbones observed in CID-2858522 .

Analytical Characterization

Advanced techniques would be essential:

  • X-ray Crystallography: Resolving atomic coordinates.

  • High-Resolution Mass Spectrometry: Confirming molecular formulae.

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